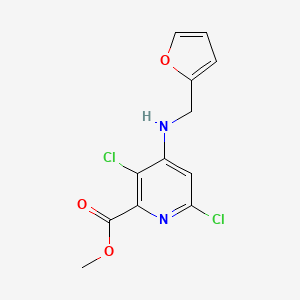
Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate is a chemical compound with the molecular formula C12H10Cl2N2O3. It is known for its unique structure, which includes a picolinate core substituted with dichloro and furan-2-ylmethylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate typically involves multi-step organic reactions. One common method includes the reaction of 3,6-dichloropicolinic acid with furan-2-ylmethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent and a base to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furan derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted picolinates .
Scientific Research Applications
Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)pyridine-2-carboxylate
- Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)benzoate
Uniqueness
Methyl 3,6-dichloro-4-((furan-2-ylmethyl)amino)picolinate is unique due to its specific substitution pattern and the presence of both dichloro and furan-2-ylmethylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H10Cl2N2O3 |
|---|---|
Molecular Weight |
301.12 g/mol |
IUPAC Name |
methyl 3,6-dichloro-4-(furan-2-ylmethylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-18-12(17)11-10(14)8(5-9(13)16-11)15-6-7-3-2-4-19-7/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
YRORWHRIBLPXIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Cl)NCC2=CC=CO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B15131698.png)

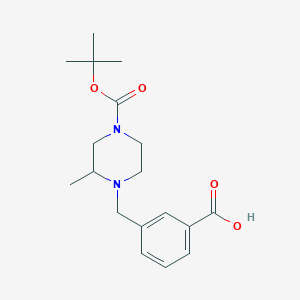

![ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate](/img/structure/B15131720.png)

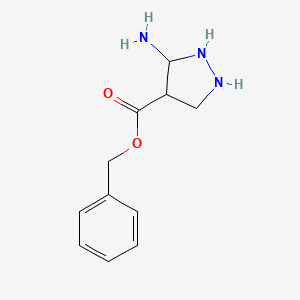
![4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium](/img/structure/B15131749.png)


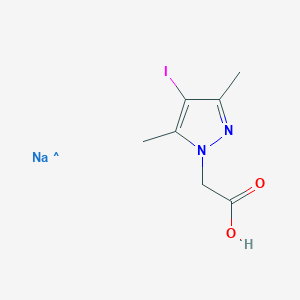
![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B15131761.png)
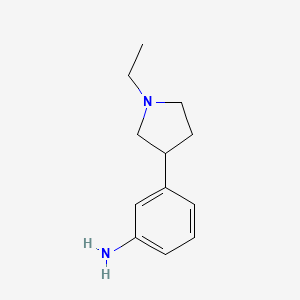
![5-(3-(Benzyloxy)phenyl)-5H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15131779.png)
